![molecular formula C12H16N2O3 B1404004 Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 718632-43-0](/img/structure/B1404004.png)
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate
Overview
Description
Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate is a chemical compound with the molecular formula C12H16N2O3 . It has a molecular weight of 236.27 g/mol . The compound is typically stored at 4°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14)4-5-12/h8H,4-5,7H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 236.27 g/mol and a molecular formula of C12H16N2O3 .Scientific Research Applications
Synthetic Routes and Chemical Space Exploration
- The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate, has been explored through two efficient and scalable synthetic routes. These routes provide access to novel compounds that explore chemical spaces complementary to piperidine ring systems, indicating potential for diverse chemical applications (Meyers et al., 2009).
Medicinal Chemistry and Drug Synthesis
- In medicinal chemistry, the synthesis of tert-butyl (S)-4-methyleneprolinate led to the creation of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir. This highlights the compound's role in the development of important pharmaceuticals (López et al., 2020).
Spirocyclic Compound Synthesis
- Spirocyclic compounds like substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, derived from the highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones, are significant in organic synthesis. These compounds hold potential for various applications due to their structural uniqueness (Molchanov & Tran, 2013).
Development of Novel Amino Acids
- The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, has expanded the family of sterically constrained amino acids. These amino acids are used in chemistry, biochemistry, and drug design, demonstrating the compound's relevance in these fields (Radchenko et al., 2010).
Structural and Conformational Studies
- The molecular structure and conformation of similar compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been studied using techniques like X-ray diffraction and NMR spectroscopy. These studies contribute to our understanding of the structural properties of spirocyclic and bicyclic compounds (Moriguchi et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14)4-5-12/h8H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIYOGZTRAUIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C12CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857159 | |
Record name | tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
718632-43-0 | |
Record name | tert-Butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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